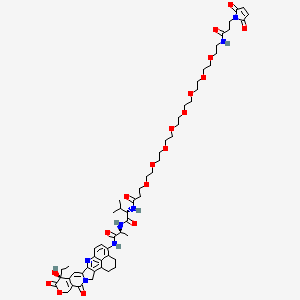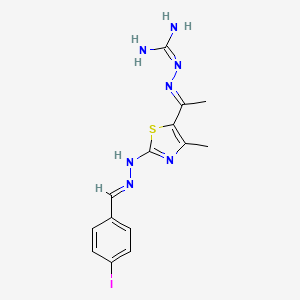
Mmp-2/9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mmp-2/9-IN-1 is a highly selective and potent inhibitor of matrix metalloproteinases 2 and 9, which are enzymes involved in the degradation of the extracellular matrix. These enzymes play a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This compound has shown significant potential in inhibiting the activity of these enzymes, making it a valuable compound in scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-2/9-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route
Properties
Molecular Formula |
C14H16IN7S |
|---|---|
Molecular Weight |
441.30 g/mol |
IUPAC Name |
2-[(E)-1-[2-[(2E)-2-[(4-iodophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]guanidine |
InChI |
InChI=1S/C14H16IN7S/c1-8-12(9(2)20-21-13(16)17)23-14(19-8)22-18-7-10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,19,22)(H4,16,17,21)/b18-7+,20-9+ |
InChI Key |
JRZPVQQAKYFXGY-ISUCCWLISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)I)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)I)C(=NN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


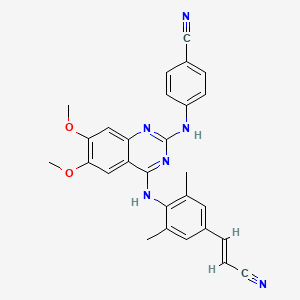
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
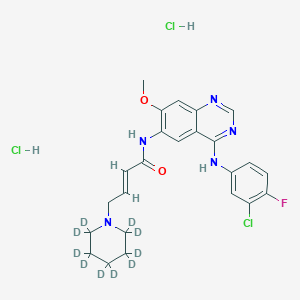

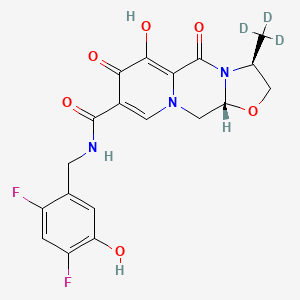
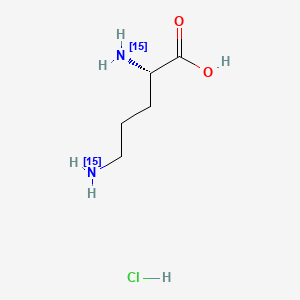
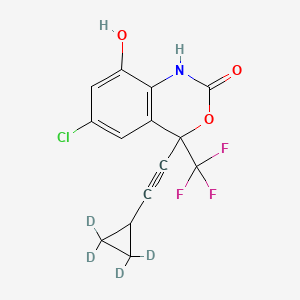

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
